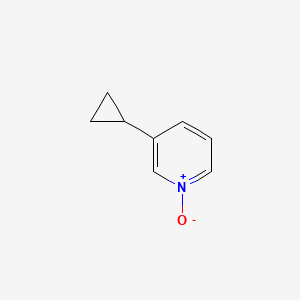![molecular formula C11H9N3O B575608 1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one CAS No. 160745-79-9](/img/structure/B575608.png)
1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one is a heterocyclic compound that belongs to the class of pyrimido[1,6-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one typically involves the condensation of aminobenzimidazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the use of 1-benzyl-3-methylimidazolium tetrafluoroborate as a catalyst in the three-component condensation of aminobenzimidazole, 1,4-naphthoquinone, and aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.
Scientific Research Applications
1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and the substituents on the rings.
Benzimidazole derivatives: These compounds have a benzimidazole core structure but lack the fused pyrimidine ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific ring fusion and the presence of the methyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-12-11(15)6-10-13-8-4-2-3-5-9(8)14(7)10/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKIBRHRCWJCJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)CC2=NC3=CC=CC=C3N12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,5R,6R,7S)-4-amino-5,6,7-trihydroxy-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B575526.png)
![2-(tert-Butyl)benzo[d]thiazol-6-ol](/img/structure/B575529.png)
![1-(Thietan-3-yl)-1H-benzo[d]imidazole](/img/structure/B575530.png)





![2,2'-Dimethyl-4-(4-hydroxy-5-carboxyphenylazo)-4'-[5-(4-sulfophenylazo)-2,6-dihydroxy-phenylazo]biphenyl](/img/structure/B575543.png)
![7-Methyl-2-oxa-7-azabicyclo[3.2.0]heptan-6-one](/img/structure/B575545.png)
![2,2,3-Trimethyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B575546.png)
![1h-Pyrrolo[2,1-d][1,2,5]triazepine](/img/structure/B575547.png)
